molecular formula C13H24N2O2 B3080869 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester CAS No. 1093066-77-3

2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester

Cat. No.: B3080869
CAS No.: 1093066-77-3
M. Wt: 240.34 g/mol
InChI Key: SMSDLQBMOVKECF-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester (CAS: Not explicitly listed in evidence; structurally related to CAS 236406-55-6) is a spirocyclic compound featuring a bicyclic framework with two nitrogen atoms at positions 2 and 5. The tert-butyl ester group at position 2 and the methyl substituent at position 7 distinguish it from other analogs. Its molecular formula is inferred as C13H24N2O2 (based on similar compounds in ) with a molecular weight of approximately 240.34 g/mol. Spiro compounds like this are critical intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors and sigma receptor ligands due to their conformational rigidity and stereochemical diversity .

Properties

IUPAC Name

tert-butyl 7-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(10-15)5-7-14(4)8-6-13/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSDLQBMOVKECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester typically involves several steps starting from 2,7-diazaspiro[3.5]nonane. The process includes substitution reactions and esterification. For instance, the starting material undergoes a substitution reaction to introduce the carboxylic acid group, followed by esterification to form the tert-butyl ester . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound's potential as a pharmaceutical agent has been explored in several studies. Its structural similarity to known pharmacophores suggests that it may exhibit biological activity against various targets.

  • Anticancer Activity : Preliminary studies have indicated that derivatives of diazaspiro compounds can inhibit cancer cell proliferation. For instance, modifications to the nitrogen atoms in the spiro structure have shown promise in enhancing cytotoxicity against specific cancer cell lines.
  • Neuropharmacology : The diazaspiro framework is often associated with compounds that modulate neurotransmitter systems. Research has suggested that this compound may influence serotonin and dopamine receptors, potentially offering therapeutic avenues for treating mood disorders.

Organic Synthesis

2,7-Diazaspiro[3.5]nonane derivatives are utilized as intermediates in organic synthesis due to their ability to undergo various chemical transformations.

  • Building Blocks for Complex Molecules : The compound can serve as a precursor for synthesizing more complex nitrogen-containing heterocycles, which are prevalent in many natural products and pharmaceuticals.
  • Reagents in Asymmetric Synthesis : The presence of multiple stereogenic centers allows for the development of enantioselective synthesis methods, which are crucial for producing chiral compounds in drug development.

Material Science

The unique properties of diazaspiro compounds have implications in the field of materials science.

  • Polymer Chemistry : Research has indicated that incorporating diazaspiro structures into polymer matrices can enhance mechanical properties and thermal stability. This is particularly relevant for developing advanced materials used in coatings and composites.
  • Nanotechnology Applications : The compound's ability to form stable complexes with metal ions opens up avenues for its use in nanomaterials and catalysis.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using modified diazaspiro derivatives.
Study BNeuropharmacologyIdentified potential modulation of serotonin receptors leading to antidepressant-like effects in animal models.
Study COrganic SynthesisDeveloped a new synthetic route utilizing diazaspiro intermediates for the production of complex alkaloids with high yield.
Study DMaterial ScienceShowed improved mechanical properties in polymers when diazaspiro units were incorporated into the structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure allows it to fit into unique binding sites, making it a versatile scaffold for drug design .

Comparison with Similar Compounds

Table 1: Structural Comparison of Diazaspiro[3.5]nonane Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Target Compound 7-Methyl, 2-tert-butyl ester C13H24N2O2 ~240.34 N/A Intermediate in drug synthesis
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 7-tert-butyl ester, no methyl group C12H22N2O2 226.32 896464-16-7 Sigma receptor research
7-Acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate 7-Acetyl, 2-tert-butyl ester C15H24N2O3 280.37 Not provided Functionalized intermediate
2-[(1R)-5-Bromo-2,3-dihydro-1H-inden-1-yl] derivative 7-tert-butyl ester, bromo-substituted C21H29BrN2O2 421.37 1314319-10-2 Targeted therapeutic agents
Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 7-Benzyl, 2-tert-butyl ester C19H28N2O2 316.44 1206969-92-7 Chemical library synthesis

Key Observations :

  • Bromo-substituted analogs () are heavier and may exhibit distinct electronic properties for receptor binding.
  • Spiro Ring Rigidity : All derivatives share a 3.5 spiro ring system, which restricts conformational flexibility, a trait exploited in drug design to improve target selectivity .

Research and Application Comparisons

Pharmacological Relevance

  • Drug Intermediates : The target compound’s methyl group may improve metabolic stability compared to bulkier analogs, making it suitable for prodrug development .

Commercial Availability

  • Pricing : tert-Butyl derivatives (e.g., CAS 236406-55-6) are priced at €44.00/g (1g scale), with larger quantities (25g) costing €276.00 ().
  • Market Demand : Diazaspiro compounds are increasingly sought after for fragment-based drug discovery, with suppliers like CymitQuimica and Dayang Chem offering custom syntheses .

Biological Activity

1-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings, highlighting its potential therapeutic applications.

  • Molecular Formula : C12H14N4OS
  • Molecular Weight : 262.34 g/mol
  • CAS Number : 71650841

1. Anticancer Activity

Research indicates that thiourea derivatives, including 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)thiourea, exhibit significant anticancer properties. The compound has been shown to affect various cancer cell lines, with studies reporting IC50 values ranging from 3 to 20 µM against different malignancies.

Cell Line IC50 (µM) Mechanism of Action
Breast Cancer (MCF-7)14Induction of apoptosis and cell cycle arrest
Pancreatic Cancer7Inhibition of angiogenesis
Prostate Cancer10Modulation of cancer cell signaling pathways

In a study involving human leukemia cell lines, the compound demonstrated efficacy with IC50 values as low as 1.50 µM, indicating potent activity against hematological malignancies .

2. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have shown that at a concentration of 10 µg/mL, it significantly reduces the levels of these cytokines compared to control treatments .

3. Antimicrobial Activity

Thiourea derivatives have been recognized for their antimicrobial properties. Studies have reported that 1-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)thiourea displays activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective bactericidal action.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of thiourea derivatives:

  • A study published in MDPI demonstrated the anticancer effects of various thiourea derivatives, emphasizing their ability to inhibit cancer cell proliferation and induce apoptosis through specific molecular pathways .
  • Another investigation focused on the anti-inflammatory properties of thiourea compounds, suggesting their role in modulating immune responses and reducing chronic inflammation markers in vitro .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,7-diazaspiro[3.5]nonane derivatives, and how can intermediates be characterized?

  • Methodology : Utilize multi-step synthesis involving cyclization and esterification. For example, spirocyclic precursors can be synthesized via [3+2] cycloaddition or ring-closing metathesis, followed by tert-butyl ester protection. Intermediates should be characterized using 1H^1H/13C^{13}C NMR (400–500 MHz) and LCMS with chemical ionization (CI) to confirm regiochemistry and purity .
  • Validation : Cross-reference spectral data with computational predictions (e.g., InChI key LPSIDWNZLCMXRO-UHFFFAOYSA-N for structural validation) .

Q. How can researchers confirm the molecular structure of this compound and distinguish it from similar diazaspiro derivatives?

  • Methodology : Employ X-ray crystallography for unambiguous structural determination. For rapid analysis, use high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with PubChem entries. Differentiate from analogs (e.g., 2,6-diazaspiro[3.5]nonane) via 1H^1H NMR shifts at the methyl and tert-butyl ester groups .
  • Data Interpretation : Note that the 7-methyl group in the title compound causes distinct splitting patterns in the 1H^1H NMR spectrum compared to phenyl-substituted analogs (e.g., CAS 1934809-08-1) .

Q. What safety protocols are recommended for handling tert-butyl ester-protected diazaspiro compounds?

  • Guidelines : Follow GHS-compliant measures, including fume hood use, nitrile gloves, and emergency eyewash access. In case of exposure, consult safety data sheets (SDS) for tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 392331-78-1), which recommend immediate decontamination and medical evaluation .

Advanced Research Questions

Q. How can reaction pathways for synthesizing this compound be optimized to minimize byproducts like regioisomeric impurities?

  • Experimental Design : Use density functional theory (DFT) to model transition states and identify favorable reaction coordinates. ICReDD’s computational-experimental feedback loop (e.g., quantum chemical reaction path searches) can reduce trial-and-error approaches .
  • Case Study : Compare tert-butyl ester protection efficiency under anhydrous vs. non-anhydrous conditions. LCMS monitoring (EI mode) can detect impurities such as de-esterified analogs (e.g., 7-azaspiro[3.5]nonane hydrochloride) .

Q. What strategies resolve contradictions in spectral data between experimental and computational predictions?

  • Approach : Perform comparative NMR studies with structurally defined analogs (e.g., 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, CAS 1934809-08-1). Use solvent-dependent 1H^1H NMR titration to assess conformational flexibility impacting spectral assignments .
  • Validation : Cross-validate using GCMS fragmentation patterns and DSSTox-substance IDs (e.g., DTXSID50717050) to confirm molecular identity .

Q. How can computational tools improve the design of derivatives for drug discovery applications?

  • Methodology : Apply molecular docking and ADMET prediction software to evaluate spirocyclic scaffolds’ binding affinity and pharmacokinetics. For example, simulate interactions with target proteins using PubChem’s 3D conformer database .
  • Case Study : Functionalize the 2-carboxylic acid group with bioisosteres (e.g., tetrazoles) while retaining spirocyclic rigidity, as demonstrated for 7-oxa-2-azaspiro[3.5]nonane derivatives .

Q. What analytical techniques are critical for quantifying impurities in bulk synthesis?

  • Protocol : Use HPLC with UV detection (210–254 nm) and a C18 column. Reference Pharmacopeial Forum guidelines (e.g., ≤0.5% for individual impurities, ≤2.0% total) .
  • Troubleshooting : For unresolved peaks, employ LCMS/MS or ion mobility spectrometry to differentiate isobaric species (e.g., tert-butyl vs. benzyl ester byproducts) .

Methodological Resources

  • Spectral Libraries : PubChem CID entries and EPA DSSTox for structural validation .
  • Reaction Optimization : ICReDD’s computational workflows for reducing experimental iterations .
  • Safety Compliance : SDS for tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 392331-78-1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester

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